2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
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Overview
Description
2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a complex organic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of action
The compound contains a tetrahydroquinoline moiety, which is found in many bioactive molecules. Compounds with this structure often bind to multiple receptors, which can lead to a variety of biological activities .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many bioactive compounds can influence a variety of pathways, leading to diverse biological effects .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbutanoic acid with 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound , known for its antimalarial properties.
2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the compound, with its own set of biological activities.
2-ethylbutanamide: Another related compound, used in various organic synthesis reactions.
Uniqueness
2-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-11-20-16-9-8-15(12-14(16)7-10-17(20)21)19-18(22)13(5-2)6-3/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDOIKVOSIWNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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